3-Methyl-5-[(2-methylanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carbaldehyde
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Overview
Description
3-Methyl-5-[(2-methylanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carbaldehyde is a complex organic compound with a unique structure that includes a cyclohexa-1,3-diene ring, a methylanilino group, and a carbaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-[(2-methylanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carbaldehyde typically involves the reaction of 2-methylaniline with a suitable aldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Common catalysts used in this synthesis include acids or bases, depending on the specific reaction pathway chosen .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-[(2-methylanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Methyl-5-[(2-methylanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Methyl-5-[(2-methylanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-5-[(2-chloroanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carbaldehyde
- 3-Methyl-5-[(2-fluoroanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carbaldehyde
- 3-Methyl-5-[(2-bromoanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carbaldehyde
Uniqueness
The uniqueness of 3-Methyl-5-[(2-methylanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carbaldehyde lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This compound’s structure allows for unique interactions with other molecules, making it valuable for various applications .
Properties
CAS No. |
144934-86-1 |
---|---|
Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
2-hydroxy-5-methyl-3-[(2-methylphenyl)iminomethyl]benzaldehyde |
InChI |
InChI=1S/C16H15NO2/c1-11-7-13(16(19)14(8-11)10-18)9-17-15-6-4-3-5-12(15)2/h3-10,19H,1-2H3 |
InChI Key |
ZTSUOBSMGCLDDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=CC2=C(C(=CC(=C2)C)C=O)O |
Origin of Product |
United States |
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